![molecular formula C9H20N4O2 B013850 N-omega-Propyl-L-arginine CAS No. 137361-05-8](/img/structure/B13850.png)
N-omega-Propyl-L-arginine
概要
説明
N-omega-Propyl-L-arginine (NPA; NPLA; p-ARG; L-PNA) is a substrate-competitive, reversible, potent and selective neuronal nitric oxide synthase (nNOS; bNOS) inhibitor . It is widely used for probing nNOS-dependent physiological and pathological processes both in cultures and in animals in vivo .
Synthesis Analysis
N-omega-Propyl-L-arginine is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). It is synthesized from the nitrogen residue of the amino acid L-arginine in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen .Molecular Structure Analysis
The molecular formula of N-omega-Propyl-L-arginine is C9H20N4O2 .Chemical Reactions Analysis
N-omega-Propyl-L-arginine is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). It plays a major role in the transformations associated with free radicals. One of them is nitric oxide synthase (NOS), which catalyzes the formation of nitric oxide (NO) .Physical And Chemical Properties Analysis
The molecular weight of N-omega-Propyl-L-arginine is 216.28 g/mol .科学的研究の応用
Arginase Inhibition
“N-omega-Propyl-L-arginine” is known to be a promising arginase inhibitor . Arginase is a key enzyme that catalyzes the hydrolysis of L-arginine, a semi-essential amino acid, into L-ornithine and urea . The up-regulation of arginase activity in several chronic disease conditions, including cancer and hypertension, may suggest new targets for treatment .
Treatment of Asthma
The inhibition of arginase activity by “N-omega-Propyl-L-arginine” has shown promising therapeutic effects for asthma . This is due to the role of arginase in the regulation of nitric oxide (NO) production, which is involved in the pathophysiology of asthma.
Cancer Treatment
“N-omega-Propyl-L-arginine” has potential applications in cancer treatment . The up-regulation of arginase activity is observed in several types of cancer, and its inhibition can potentially slow down the progression of the disease .
Hypertension Management
“N-omega-Propyl-L-arginine” can also be used in the management of hypertension . By inhibiting arginase activity, it can help regulate blood pressure levels .
Diabetes Mellitus Treatment
The compound has shown promising therapeutic effects for diabetes mellitus . This is due to the role of arginase in the regulation of insulin production and glucose metabolism .
Erectile Dysfunction Treatment
“N-omega-Propyl-L-arginine” has potential applications in the treatment of erectile dysfunction . This is due to the role of arginase in the regulation of blood flow, which is a key factor in erectile function .
Neural Nitric Oxide Synthase (nNOS) Inhibition
“N-omega-Propyl-L-arginine” is a selective inhibitor of neural nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule that plays a key role in neuronal communication .
Drug Development
“N-omega-Propyl-L-arginine” provides structural skeletons for the design of new therapeutic agents . Its physicochemical and pharmacokinetic profiles make it a promising candidate for drug development .
作用機序
Target of Action
N-omega-Propyl-L-arginine is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS) . It exhibits a remarkable 149-fold selectivity for nNOS over endothelial NOS (eNOS) . Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is an important cellular signaling molecule, involved in various physiological and pathological processes.
Mode of Action
N-omega-Propyl-L-arginine acts by competitively inhibiting nNOS, thereby reducing the production of nitric oxide . This inhibition is achieved through the compound’s structural similarity to L-arginine, the natural substrate of nNOS .
Biochemical Pathways
The primary biochemical pathway affected by N-omega-Propyl-L-arginine is the nitric oxide synthase pathway . By inhibiting nNOS, N-omega-Propyl-L-arginine reduces the production of nitric oxide, a critical signaling molecule involved in numerous physiological processes, including neurotransmission, immune response, and regulation of cell death .
Result of Action
The inhibition of nNOS by N-omega-Propyl-L-arginine leads to a decrease in nitric oxide production . This can have various effects at the molecular and cellular level, depending on the specific physiological context. For instance, in the nervous system, where nNOS is predominantly expressed, this could affect neurotransmission and neuronal function .
Safety and Hazards
将来の方向性
The role of N-omega-Propyl-L-arginine in ischemia/reperfusion (I/R) injury in rat skeletal muscle has been studied . Although it showed a beneficial role in I/R injury, the in vivo mechanism of action of N-omega-Propyl-L-arginine needs to be further identified . The role of nNOS in skeletal muscle I/R still remains to be determined .
特性
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXURITGZJPKB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332245 | |
Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-omega-Propyl-L-arginine | |
CAS RN |
137361-05-8 | |
Record name | Nω-Propyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nω-Propyl-L-arginine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-omega-Propyl-L-arginine interact with its target and what are the downstream effects?
A1: N-omega-Propyl-L-arginine (NPLA) acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). [, , , ] This selectivity arises from its ability to bind to nNOS in the presence of calcium ions (Ca2+) and calmodulin (CaM), leading to a time- and concentration-dependent suppression of nitric oxide (NO) formation. [] This suppression is reversible and occurs through a first-order kinetic process. [] While NPLA can bind to nNOS rapidly, the subsequent conformational change induced by Ca2+/CaM binding slows down its dissociation, leading to prolonged inhibition. [] By inhibiting nNOS, NPLA reduces the production of NO, a key signaling molecule involved in various physiological processes, including vasodilation. [, , , , , ]
Q2: What insights do we have regarding the selectivity of N-omega-Propyl-L-arginine for nNOS?
A2: While N-omega-Propyl-L-arginine (NPLA) is widely recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), some studies have raised questions about its absolute selectivity, particularly in in vivo settings. [] Research investigating the effects of NPLA on reperfusion injury in rat skeletal muscle found that NPLA treatment influenced both nNOS and eNOS mRNA and protein levels. [] This observation suggests that the in vivo effects of NPLA might not be solely attributed to nNOS inhibition and could involve interactions with other NOS isoforms. [] Therefore, further research is needed to fully elucidate the in vivo mechanisms of action of NPLA and confirm its selectivity profile across different experimental models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。